Oxetan-3-ol

Overview

Description

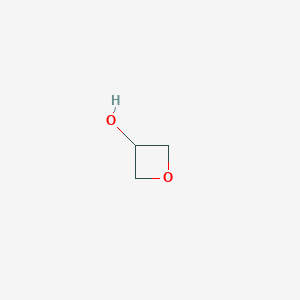

Oxetan-3-ol (CAS 7748-36-9) is a four-membered oxygen-containing heterocyclic alcohol with the molecular formula C₃H₆O₂. It has garnered significant attention in medicinal chemistry as a bioisostere for carboxylic acid (-COOH) functional groups . Bioisosteres are substituents or groups that mimic the physicochemical properties of another moiety while improving pharmacokinetic or pharmacodynamic profiles. This compound’s unique structural features—a strained oxetane ring and hydroxyl group—enable hydrogen bonding and moderate acidity, making it a promising candidate for replacing carboxylic acids in drug design, particularly to enhance blood-brain barrier (BBB) penetration in central nervous system (CNS) therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxetan-3-ol can be synthesized through several methods. One common approach involves the ring-closure reaction of epoxy chloropropane. This method includes the opening of epoxy chloropropane, followed by esterification, electrophilic reaction, and finally, ring-closure to form this compound . Another method involves the gold-catalyzed oxidative cyclization of propargyl alcohol .

Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials such as epoxy chloropropane. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Oxetan-3-ol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxetan-3-one, which is a valuable intermediate in synthetic chemistry.

Reduction: Reduction of this compound can yield different derivatives, such as 3-aminooxetane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like Grignard reagents can be employed for substitution reactions.

Major Products:

Oxetan-3-one: Formed through oxidation.

3-Aminooxetane: Formed through reduction.

Various substituted oxetanes: Formed through nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceuticals:

Oxetan-3-ol serves as a valuable intermediate in drug synthesis, particularly as a bioisosteric replacement for carboxylic acids. Its unique structure allows it to mimic the properties of carboxylic acids while offering advantages such as improved permeability and reduced acidity, making it suitable for central nervous system (CNS) drug design .

Case Study:

A study evaluated the physicochemical properties of this compound derivatives as potential replacements for carboxylic acids in drug design. The findings suggested that these derivatives exhibited favorable properties, including high lipophilicity and metabolic stability, which are critical for effective drug candidates .

Polymer Chemistry

Specialty Polymers:

In polymer chemistry, this compound is utilized to develop specialty polymers with enhanced properties such as flexibility and durability. These materials are essential in industries like automotive and packaging, where performance and longevity are crucial .

Data Table: Properties of Polymers Incorporating this compound

| Property | Description |

|---|---|

| Flexibility | Enhanced flexibility compared to traditional polymers |

| Durability | Improved resistance to environmental factors |

| Application | Used in automotive parts and packaging materials |

Flavor and Fragrance Industry

Formulation of Flavors and Fragrances:

this compound is employed in the formulation of flavors and fragrances due to its distinctive scent profile. Its incorporation into consumer products enhances their appeal, making it a popular choice among manufacturers .

Organic Chemistry Research

Advancements in Synthetic Methodologies:

Researchers utilize this compound to explore new synthetic methodologies and reaction mechanisms. Its unique structural characteristics facilitate the development of novel organic compounds, contributing to advancements in organic chemistry .

Cosmetic Formulations

Skincare Products:

The properties of this compound allow its incorporation into skincare formulations, where it improves texture and stability. This application meets the growing demand for innovative cosmetic solutions that prioritize efficacy and user experience .

Mechanism of Action

The mechanism of action of oxetan-3-ol and its derivatives often involves the interaction with biological targets through hydrogen bonding and other non-covalent interactions. For example, in medicinal chemistry, the oxetane ring can act as a bioisostere for carbonyl groups, enhancing the metabolic stability and lipophilicity of drugs . The rigid structure of the oxetane ring also contributes to the overall conformation and binding affinity of the compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Oxetan-3-ol is compared below with its sulfur analog thietan-3-ol , carboxylic acids , and other bioisosteres (e.g., sulfonamides, hydroxamic esters):

| Property | This compound | Thietan-3-ol | Carboxylic Acid (e.g., Ibuprofen) | Sulfonamide (G1) | Hydroxamic Ester (B1) |

|---|---|---|---|---|---|

| pKa | ~10–12 | ~8–10 | ~4–5 | ~8–10 | ~7–9 |

| logP (Octanol-Water) | 0.5–1.0 | 0.8–1.2 | 1.5–3.0 | 1.0–1.5 | 0.5–1.0 |

| Permeability (PAMPA) | High | Moderate | Low (due to ionization) | Moderate | High |

| Hydrogen Bond Acidity (Keq) | 10–50 | 15–60 | 100–200 | 20–40 | 30–60 |

| Synthetic Complexity | Moderate | Moderate | Low | High | High |

Key Observations :

- Acidity : this compound (pKa ~10–12) is less acidic than carboxylic acids (pKa ~4–5) but more acidic than alcohols (pKa ~16–18). Thietan-3-ol (pKa ~8–10) exhibits slightly higher acidity due to sulfur’s polarizability .

- Permeability : this compound’s high permeability (PAMPA assay) stems from reduced ionization at physiological pH, enhancing BBB penetration compared to carboxylic acids .

- Hydrogen Bonding : Despite lower acidity, this compound’s hydrogen bond acidity (Keq ~10–50) is comparable to sulfonamides and hydroxamic esters, enabling interactions with biological targets .

Dual COX/LOX Inhibition

Derivatives of ibuprofen (a COX inhibitor) with this compound replacements (e.g., compounds 7–10 ) were evaluated in rat basophilic leukemia (RBL-1) cells:

| Compound | Structure | IC₅₀ (COX-derived PGE₂/PGD₂) | IC₅₀ (5-LOX-derived LTB₄) |

|---|---|---|---|

| 2 | Ibuprofen (COOH) | 1.2 µM | No inhibition |

| 10 | Sulfone derivative | 8.5 µM | 9.3 µM |

- Dual Inhibition : this compound derivatives (e.g., compound 10 ) inhibit both COX and 5-LOX pathways, offering anti-inflammatory benefits with reduced gastrotoxicity compared to traditional NSAIDs .

- Mechanism : The oxetane ring’s hydrogen bond basicity and steric protection mitigate metabolic degradation, enhancing bioavailability .

Structural Advantages Over Other Bioisosteres

- 3,3-Disubstituted Derivatives : 3,3-Diaryloxetanes avoid stereocenters and enhance metabolic stability compared to esters or amides .

- Hydrogen Bond Basicity: The oxetane ring’s oxygen atom acts as a hydrogen bond acceptor, complementing the hydroxyl donor, which mimics carboxylic acid’s dual H-bonding capacity .

Biological Activity

Oxetan-3-ol, a compound characterized by its oxetane ring structure, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a bioisostere of carboxylic acids. This article synthesizes current research findings on the biological activity of this compound, including its effects on various biological pathways, especially in the context of cancer treatment and inflammation.

Chemical Structure and Properties

The oxetane ring is a four-membered cyclic ether that can serve as a replacement for carbonyl groups and carboxylic acids in drug design. The unique properties of this compound stem from its ability to modulate lipophilicity, solubility, and metabolic stability, making it an attractive candidate for further exploration in pharmacology.

Biological Activity Overview

1. Anticancer Properties

Recent studies have evaluated the cytotoxicity of this compound and its derivatives against various human cancer cell lines. Notably, one study reported that certain oxetane-containing analogues exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values as low as 0.47 μM. The most potent analogues were further tested against additional cell lines such as MDA-MB-231 and PANC-1, showing promising results in inhibiting cell proliferation (Table 1) .

Table 1: Cytotoxicity of this compound Analogues Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5c | MCF-7 | 0.47 ± 0.02 |

| 5h | MDA-MB-231 | X |

| 5k | PANC-1 | Y |

2. Inhibition of Eicosanoid Biosynthesis

This compound has also been investigated for its role in inhibiting eicosanoid biosynthesis pathways, which are crucial in inflammatory responses. A study demonstrated that this compound and related compounds effectively inhibited the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in vitro, suggesting potential applications as anti-inflammatory agents (Table 2) .

Table 2: Inhibition of Eicosanoid Pathways by this compound

| Compound | Pathway | IC50 (μM) |

|---|---|---|

| This compound | COX | A |

| This compound | LOX | B |

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies indicate that modifications at specific positions on the oxetane ring can significantly influence biological activity. For instance, the introduction of halogen substituents at the R2 position has been correlated with increased cytotoxicity against cancer cells .

Case Studies

Case Study 1: Antiproliferative Effects

In a detailed evaluation of several oxetane derivatives, researchers synthesized compounds based on this compound and assessed their antiproliferative effects on various cancer cell lines. The findings revealed that certain modifications led to enhanced potency, highlighting the importance of careful structural design in developing effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of oxetan derivatives showed promising results in reducing inflammation markers in cellular models. The ability to inhibit both COX and LOX pathways suggests that oxetan derivatives could serve dual roles in therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to evaluate Oxetan-3-ol as a carboxylic acid bioisostere in drug design?

To assess this compound's suitability as a carboxylic acid replacement, researchers employ:

- Physicochemical profiling : Measured via LC/MS for octanol-water partition coefficients, ChemAxon-calculated pKa values, and electrophoretic titration for experimental pKa validation .

- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to compare passive diffusion with carboxylic acids .

- Hydrogen-bonding studies : Fluorescence-based assays to quantify donor/acceptor capacity and equilibrium constants . These methods confirm this compound’s reduced acidity (pKa ~8–12 vs. carboxylic acid’s ~4–5) and enhanced lipophilicity, critical for improving blood-brain barrier penetration in CNS drug candidates .

Q. How does this compound’s hydrogen-bonding profile differ from carboxylic acids, and why is this significant?

While this compound’s hydrogen-bond acidity is ~8 orders of magnitude weaker than carboxylic acids, its donor capacity is only ~2 orders weaker. This balance allows it to retain critical intermolecular interactions (e.g., with enzyme active sites) without the ionization drawbacks of carboxylic acids at physiological pH. Such properties make it a viable bioisostere for improving metabolic stability and membrane permeability .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

Key synthetic strategies include:

- Epoxide ring-opening : Using oxetane precursors under acidic or nucleophilic conditions (e.g., THF, −78°C) .

- Photoredox catalysis : For functionalizing aromatic rings (e.g., Ir-catalyzed coupling with this compound under blue LED light) .

- Oxidation/reduction sequences : For generating sulfoxide or sulfone derivatives of thietan-3-ol analogs . These routes enable modular derivatization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data when using this compound-based analogs?

Discrepancies in COX/5-LOX inhibition profiles (e.g., compound 8 showing selective 5-LOX inhibition vs. 9 /10 acting as dual inhibitors) require:

- Mechanistic validation : Use LC−MS/MS to quantify eicosanoid production (e.g., PGE2, LTB4) in RBL-1 cells and confirm target engagement via enzyme-specific inhibitors .

- Structural analysis : Molecular docking or X-ray crystallography to compare binding modes of analogs with COX/5-LOX active sites .

- Context-dependent evaluation : Assess inhibition in multiple cell lines or in vivo models to rule out cell-specific artifacts .

Q. What strategies optimize this compound derivatives for dual COX/5-LOX inhibition?

Balancing dual activity involves:

- Substituent tuning : Introduce electron-withdrawing groups (e.g., sulfones) to modulate hydrogen-bonding and steric bulk, as seen in compound 10 (IC50 ~1–5 µM for both pathways) .

- Scaffold hybridization : Merge this compound with NSAID frameworks (e.g., ibuprofen derivatives) to retain anti-inflammatory activity while improving pharmacokinetics .

- Multi-parametric optimization : Prioritize analogs with <10-fold difference in COX/5-LOX IC50 values and >50% oral bioavailability in preclinical models .

Q. How do ring size and heteroatom substitutions (e.g., thietan-3-ol) impact bioisosteric efficacy?

Comparative studies reveal:

- Ring strain : Oxetane’s smaller ring (vs. thietane) enhances metabolic stability but reduces conformational flexibility, potentially limiting target engagement .

- Heteroatom effects : Thietan-3-ol derivatives exhibit higher lipophilicity (logP +0.5–1.0 vs. oxetane) but weaker hydrogen-bond acidity, requiring trade-offs in permeability vs. target affinity .

- Sulfur oxidation : Sulfoxide/sulfone derivatives improve polarity and solubility, critical for CNS-penetrant candidates .

Q. Methodological Recommendations

- Contradiction analysis : Use orthogonal assays (e.g., SPR, thermal shift) to validate enzyme inhibition when cell-based data conflict .

- Synthetic scalability : Prioritize photoredox or flow-chemistry approaches for high-yield, gram-scale synthesis of oxetane intermediates .

- Hydrogen-bond profiling : Combine fluorescence quenching and NMR titration to quantify donor/acceptor strengths in complex matrices .

Properties

IUPAC Name |

oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLWSAXEQSBAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433064 | |

| Record name | Oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7748-36-9 | |

| Record name | Oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.